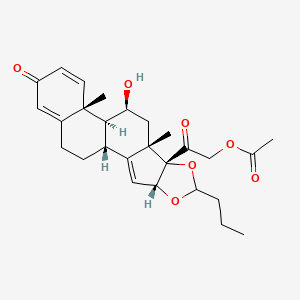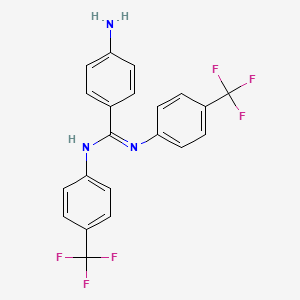![molecular formula C18H20N4 B13856177 1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an isoquinoline core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the condensation of aniline derivatives with isoquinoline precursors under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions to achieve high yields and consistent product quality.
Chemical Reactions Analysis
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the dimethylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the isoquinoline core or the dimethylamino group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It may serve as a probe or marker in biochemical assays.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its effects on specific biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine can be compared with other isoquinoline derivatives, such as:
1-N-[3-(dimethylamino)phenyl]-isoquinoline-1,5-diamine: This compound lacks the methyl group on the isoquinoline core, which may affect its chemical reactivity and biological activity.
1-N-[3-(dimethylamino)phenyl]-6-ethylisoquinoline-1,5-diamine: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine |
InChI |
InChI=1S/C18H20N4/c1-12-7-8-16-15(17(12)19)9-10-20-18(16)21-13-5-4-6-14(11-13)22(2)3/h4-11H,19H2,1-3H3,(H,20,21) |
InChI Key |
TUTOVYIQFMMARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


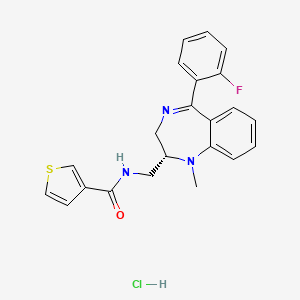
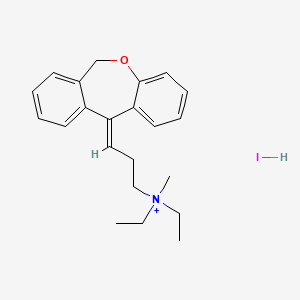
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
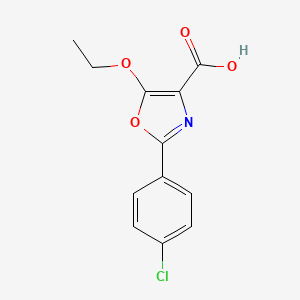
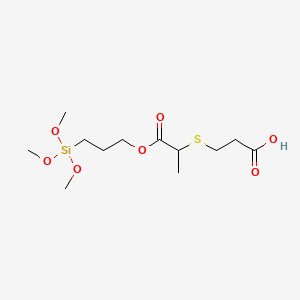

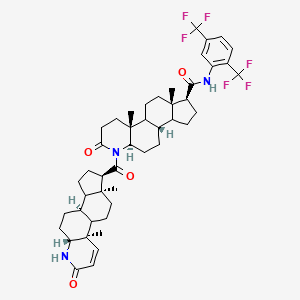
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
